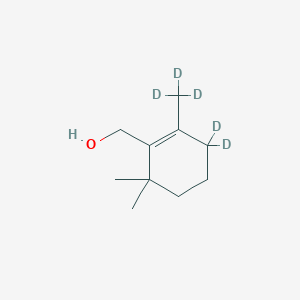

beta-Cyclogeraniol-d5

Description

Structure

3D Structure

Properties

IUPAC Name |

[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8-5-4-6-10(2,3)9(8)7-11/h11H,4-7H2,1-3H3/i1D3,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNGCDQJLXENDZ-RPIBLTHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])CO)(C)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80486727 | |

| Record name | [6,6-Dimethyl-2-(~2~H_3_)methyl(3,3-~2~H_2_)cyclohex-1-en-1-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78995-99-0 | |

| Record name | 1-Cyclohexene-3,3-d2-1-methanol, 6,6-dimethyl-2-(methyl-d3)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78995-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6,6-Dimethyl-2-(~2~H_3_)methyl(3,3-~2~H_2_)cyclohex-1-en-1-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies for Beta Cyclogeraniol D5

Design Principles for Site-Specific Deuterium (B1214612) Incorporation in Monoterpenoids

The selective introduction of deuterium into a monoterpenoid framework requires careful consideration of the synthetic strategy. The primary goal is to achieve high levels of deuterium incorporation at specific, predetermined positions within the molecule with high regioselectivity. nih.govacs.org This is crucial for applications where the position of the label is directly related to the scientific question being investigated, such as in studies of atmospheric autoxidation of terpenes. nih.govacs.org

Two main strategies are generally employed: a "top-down" approach, where a pre-existing bicyclic or monocyclic system is modified, and a "bottom-up" approach, which involves constructing the deuterated ring system from acyclic, deuterated precursors. acs.org The choice of strategy depends on the availability of starting materials and the desired location of the deuterium atoms.

Key considerations in the design of these syntheses include:

Reagent Selection: The choice of deuterating agent is critical. Reagents like lithium aluminum deuteride (B1239839) (LiAlD₄), deuterium oxide (D₂O), and deuterated Grignard reagents (e.g., CD₃MgI) are commonly used to introduce deuterium. nih.govacs.org

Reaction Conditions: The reaction conditions must be carefully controlled to prevent unwanted H/D exchange reactions, which could lead to scrambling of the deuterium label.

Stereochemistry: For chiral monoterpenoids, maintaining or controlling the stereochemistry during the synthesis is often a significant challenge.

Advanced Synthetic Methodologies for Deuterated Cyclogeraniol Analogs

Recent advancements in synthetic organic chemistry have provided a range of powerful tools for the preparation of deuterated monoterpenoids with high precision.

Chemoenzymatic Synthesis and Biocatalytic Approaches for Enantiomeric Purity

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of enzymatic transformations. nih.govbeilstein-journals.orgmdpi.com This approach is particularly valuable for producing enantiomerically pure deuterated compounds. d-nb.infonih.gov Enzymes, such as oxidoreductases, can catalyze stereoselective deuteration reactions, often with near-perfect enantioselectivity. nih.govbohrium.com

For instance, NADH-dependent reductases can be employed in deuteration chemistry, utilizing D₂O as the deuterium source to regenerate the deuterated cofactor [4-²H]-NADH. nih.govbohrium.com This system can then be used to drive various reductive biotransformations, including the reduction of carbonyls and alkenes, to produce deuterated alcohols and other chiral molecules with high enantiomeric purity. nih.govbohrium.com The use of immobilized enzymes in continuous flow reactors further enhances the efficiency and scalability of these biocatalytic processes. d-nb.info

Table 1: Examples of Biocatalytic Reductions for Terpenoid Synthesis

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Reference |

| Geranial (E)-1 | OYE1, OYE2 | (R)-Citronellal | 99% | polimi.it |

| Neral (Z)-1 | Z. mobilis NCR | (S)-Citronellal | >95% | polimi.it |

| (R)-Carvone | Various | (2R,5R)-Dihydrocarvone | High | polimi.it |

This table is interactive. Click on the headers to sort the data.

Biomimetic Cyclization Pathways Utilizing Deuterated Precursors

Nature provides a blueprint for the synthesis of complex cyclic terpenoids through enzyme-catalyzed cyclization reactions of acyclic precursors like geranyl pyrophosphate (GPP). researchgate.netrsc.orgnih.gov Biomimetic approaches seek to replicate these cyclization cascades in the laboratory, often using Lewis acids or superacids to initiate the reaction. bibliotekanauki.plresearchgate.net

By starting with specifically deuterated acyclic precursors, it is possible to synthesize deuterated cyclogeraniol analogs. The position of the deuterium atoms in the final cyclic product provides valuable information about the cyclization mechanism. For example, the cyclization of deuterated geranyl acetone (B3395972) in the presence of a zeolite catalyst can lead to the formation of deuterated α-ambrinol, a natural product. researchgate.net The distribution of deuterium in the product can help to elucidate the intricate carbocationic rearrangements that occur during the cyclization process. rsc.org

Scalable Synthetic Routes for the Production of beta-Cyclogeraniol-d5 and Related Deuterated Cycloterpenoids

The development of scalable synthetic routes is essential for producing sufficient quantities of deuterated compounds for various applications. While many elegant synthetic methods exist, not all are amenable to large-scale production. A key challenge is often the cost and availability of deuterated starting materials.

One approach to scalable synthesis involves the functionalization of readily available terpenoids. For example, methods for the site-selective hydroxylation of methyl groups in terpenoids can be used to introduce a functional handle that can then be converted to a deuterated methyl group. nih.govacs.org This late-stage functionalization strategy can be more efficient than a total synthesis approach, particularly for complex terpenoids.

Functional Group Transformations and Derivatizations with Deuterium Retention

Once a deuterated monoterpenoid scaffold like this compound has been synthesized, it is often necessary to perform further chemical transformations to create more complex molecules or to introduce specific functional groups. A critical requirement for these transformations is that they proceed without loss or scrambling of the deuterium label.

This can be challenging, as many common reagents and reaction conditions can promote H/D exchange. Therefore, mild and selective methods are required. For example, C-H bond functionalization techniques can be employed to introduce new functional groups while preserving the integrity of the deuterium labels. nih.govacs.org Similarly, biocatalytic methods can be used for selective transformations under mild conditions, minimizing the risk of deuterium loss. nih.govbohrium.com

Elucidation of Biosynthetic Pathways Using Beta Cyclogeraniol D5 As a Mechanistic Probe

Application of Stable Isotope Tracers in Natural Product Biosynthesis

Stable isotope tracers have become an indispensable tool in the study of metabolic pathways. mdpi.com By introducing compounds enriched with stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into a biological system, researchers can track the journey of these atoms through complex biochemical networks. nih.govnih.gov This approach, often coupled with sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides detailed insights into the formation of natural products. mdpi.comacs.org

Tracing Carbon Flux and Intermediate Identification in Terpenoid Biosynthetic Networks

Terpenoids, a large and diverse class of natural products, are all derived from five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). tandfonline.commdpi.com Stable isotope labeling is a cornerstone technique for tracing the flow of carbon atoms (carbon flux) through the intricate network of terpenoid biosynthesis. nih.gov By supplying a ¹³C-labeled precursor, such as ¹³C-glucose, to a plant or microorganism, scientists can follow the incorporation of the heavy carbon isotope into various intermediates and the final terpenoid products. tum.deresearchgate.net

This methodology allows for the identification of previously unknown intermediates in a biosynthetic pathway. frontiersin.org The pattern of isotope incorporation reveals how the carbon skeleton of the precursor is rearranged and modified by a series of enzymatic reactions to form the final product. mdpi.com For instance, in the biosynthesis of the monoterpene linalool, feeding experiments with labeled precursors can elucidate the specific cyclization and rearrangement steps catalyzed by terpene synthases. researchgate.net

Table 1: Examples of Stable Isotope Tracers in Terpenoid Biosynthesis

| Tracer Compound | Application | Key Findings |

|---|---|---|

| [U-¹³C₆]glucose | Elucidating central carbon metabolism and its connection to terpenoid pathways. tum.de | Reveals the contribution of glycolysis and other primary metabolic pathways to the pool of terpenoid precursors. tum.de |

| ¹³CO₂ | Pulse-chase labeling experiments in plants to study pathway dynamics under physiological conditions. mdpi.com | Allows for the in-vivo tracing of carbon from photosynthesis to specialized metabolites like terpenoids. mdpi.com |

Investigating Stereochemical Outcomes in Enzymatic Transformations via Deuterium Labeling

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is crucial for its biological activity. Enzymes are highly stereospecific catalysts, meaning they control the precise spatial orientation of the reactions they catalyze. Deuterium (²H) labeling is a powerful technique to probe these stereochemical outcomes. researchgate.netrsc.orgarkat-usa.org By replacing a hydrogen atom with a deuterium atom at a specific position in a substrate molecule like beta-Cyclogeraniol-d5, researchers can track the fate of that specific atom during an enzymatic reaction. ansto.gov.au

This approach is particularly valuable for studying reactions that involve the addition or removal of hydrogen atoms, such as reductions and oxidations, which are common in terpenoid biosynthesis. researchgate.netrsc.org For example, in the enzymatic reduction of a carbon-carbon double bond, using a deuterated cofactor like NAD(P)D allows scientists to determine from which face of the substrate the hydrogen (or in this case, deuterium) is added. polimi.it This information is critical for understanding the enzyme's mechanism and for engineering enzymes with altered or improved stereoselectivity. polimi.it The analysis of kinetic isotope effects (KIEs), which are changes in reaction rates upon isotopic substitution, can further reveal which steps in a reaction are rate-limiting. nih.govnih.gov

Integration of this compound with Chemoproteomics for Enzyme-Substrate Profiling

Chemoproteomics is a field that utilizes chemical probes to study protein function directly in complex biological systems. elifesciences.orgfrontiersin.org When combined with isotopically labeled compounds like this compound, it becomes a powerful strategy for identifying and characterizing the enzymes that interact with specific substrates. frontiersin.org

Activity-Based Protein Profiling (ABPP) with Deuterated Analogues

Activity-Based Protein Profiling (ABPP) is a chemoproteomic technique that employs reactive chemical probes to label the active sites of enzymes. frontiersin.orgresearchgate.netuniversiteitleiden.nl These probes typically consist of a reactive group that forms a covalent bond with a catalytic residue in the enzyme's active site, a linker, and a reporter tag for detection. frontiersin.org ABPP allows for the profiling of the functional state of entire enzyme families directly in their native environment. nih.gov

The use of deuterated analogues, such as this compound, in conjunction with ABPP can provide an additional layer of information. For instance, in competitive ABPP experiments, a library of compounds, including deuterated and non-deuterated versions of a potential substrate, can be used to compete for binding to the active site of an enzyme. nih.gov Differences in labeling patterns can reveal subtle differences in enzyme-substrate interactions. While direct incorporation of deuterium into ABPP probes is less common, the principle of using isotopically labeled compounds to understand enzyme-probe interactions is a valuable extension of the technique.

Identification of Key Enzymatic Steps and Catalytic Domains

The integration of isotopic labeling with chemoproteomics facilitates the identification of the specific enzymes responsible for key steps in a biosynthetic pathway. frontiersin.org Once an enzyme is labeled by a probe derived from a substrate analogue, it can be isolated and identified using mass spectrometry. This approach has been instrumental in discovering novel enzymes and elucidating their roles in the biosynthesis of complex natural products. frontiersin.org

Furthermore, techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can be used to map the binding site of a substrate or inhibitor on an enzyme. ki.se In HDX-MS, the protein is incubated in heavy water (D₂O), and the rate at which backbone amide hydrogens exchange with deuterium is measured. The binding of a substrate like beta-Cyclogeraniol can protect certain regions of the enzyme from exchange, revealing the location of the binding site and providing insights into the catalytic domain. ki.se

Computational Approaches to Biosynthetic Pathway Elucidation Aided by Isotopic Data

The vast amount of data generated from isotopic labeling experiments can be effectively analyzed and interpreted with the aid of computational tools. tum.de Computational modeling can simulate metabolic networks and predict the flow of isotopes through different pathways. tum.de This in silico analysis can help to formulate hypotheses about pathway architecture that can then be tested experimentally. pnas.org

Databases like KEGG (Kyoto Encyclopedia of Genes and Genomes) contain extensive information on known metabolic pathways and enzymatic reactions. pharmafeatures.com Computational tools can leverage this information to predict plausible biosynthetic routes to a target molecule. pharmafeatures.com When combined with experimental data from isotopic labeling studies, these computational predictions become much more accurate and reliable. pnas.org For example, by inputting the observed labeling pattern of a natural product into a computational model, it is possible to retro-synthetically predict the most likely biosynthetic precursors and enzymatic transformations involved in its formation. pnas.org This synergy between experimental and computational approaches is accelerating the pace of discovery in the field of natural product biosynthesis. pharmafeatures.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Isopentenyl diphosphate (IPP) |

| Dimethylallyl diphosphate (DMAPP) |

| Linalool |

| Acetyl-CoA |

Predictive Modeling for Bio-Retrosynthesis Utilizing Deuterated Metabolites

Bio-retrosynthesis is a computational approach that deconstructs a target molecule into simpler, commercially available, or naturally occurring precursors. jfaulon.com These algorithms explore the vast chemical and biological reaction space to propose potential synthetic routes. nih.gov The integration of data from deuterated metabolites can significantly refine and enhance the predictive power of these models.

Predictive models for bio-retrosynthesis, such as those based on machine learning and deep learning, can be trained on vast datasets of known biochemical reactions. sjtu.edu.cnarxiv.org When a deuterated compound like this compound is introduced into the system being studied, the model can use this information in several ways:

Constraining the Search Space: By designating this compound as a potential starting material or intermediate, the retrosynthesis algorithm can focus its search on pathways that logically incorporate this specific labeled precursor. This narrows down the otherwise enormous number of potential routes. jfaulon.com

Hypothesis Generation: The model can predict which downstream metabolites should incorporate the deuterium label if a hypothesized pathway is correct. It generates a set of testable predictions about mass shifts in related molecules.

Ranking Pathway Plausibility: When multiple potential pathways are generated, the model can rank them based on various criteria, including thermodynamic feasibility and known enzyme promiscuity. researchgate.net The expected labeling pattern from a deuterated precursor adds a critical layer of evidence for ranking these predicted pathways.

The output of such a model is a set of hypothetical biosynthetic pathways, each with a list of predicted labeled downstream products and the specific mass shifts expected to be observed via mass spectrometry.

Table 1: Example of Predictive Output from a Bio-Retrosynthesis Model This table illustrates a hypothetical output from a predictive model, showing potential downstream metabolites derived from this compound and the predicted mass increase due to the incorporation of the deuterium (D) label.

| Predicted Metabolite | Chemical Formula (Unlabeled) | Predicted Labeling Pattern | Predicted Mass Shift (Da) | Associated Enzyme Class (Hypothesized) |

| Dihydro-β-ionone | C13H22O | C13H17D5O | +5 | Dehydrogenase |

| β-Ionone | C13H20O | C13H15D5O | +5 | Oxidoreductase |

| 7,8-Dihydro-β-ionol | C13H24O | C13H19D5O | +5 | Reductase |

| Theaspirane | C13H22O | C13H17D5O | +5 | Cyclase/Oxidase |

Table data is illustrative and based on scientifically plausible transformations.

Validation of Predicted Pathways with Experimental Isotopic Tracing

Following the generation of hypotheses by predictive modeling, experimental validation is essential. Isotopic tracing with this compound provides the empirical evidence needed to confirm or refute the computationally predicted pathways. nih.gov This process involves administering the labeled compound to the biological system of interest—such as a plant, fungus, or engineered microorganism—and then analyzing the resulting metabolites. nih.gov

The core of this validation lies in detecting the deuterium label in the predicted downstream products. Stable isotope tracing is a powerful method to follow a metabolic substrate through subsequent biochemical reactions, offering unparalleled insights into the metabolic wiring of cells. springernature.com

The typical experimental workflow is as follows:

Administration of the Labeled Precursor: The biological system is cultured in a medium containing this compound. nih.gov

Metabolite Extraction: After a designated period, the cells or tissues are harvested, and the full spectrum of metabolites is extracted.

Mass Spectrometry Analysis: The extract is analyzed using high-resolution mass spectrometry (LC-MS or GC-MS). The instrument is programmed to look for the specific mass-to-charge (m/z) ratios of the predicted labeled metabolites.

Data Analysis and Pathway Confirmation: The experimental mass spectrometry data is compared against the predictions from the bio-retrosynthesis model. The detection of a metabolite with the predicted mass shift (e.g., M+5 for a molecule that has incorporated the entire d5-labeled core) provides strong evidence for the proposed biosynthetic link. The absence of the label in other potential products can help invalidate alternative pathways.

Table 2: Hypothetical Experimental Validation of Isotopic Tracing This table shows a sample of hypothetical experimental results from feeding this compound to a plant cell culture, validating the predictions from Table 1.

| Analyzed Metabolite | Predicted Mass Shift (Da) | Observed Mass Shift (Da) | Label Incorporation (%) | Pathway Confirmation |

| Dihydro-β-ionone | +5 | +5 | 85% | Confirmed |

| β-Ionone | +5 | +5 | 72% | Confirmed |

| 7,8-Dihydro-β-ionol | +5 | Not Detected | 0% | Refuted |

| α-Ionone | Not Predicted | Not Detected | 0% | N/A |

| Linalool | Not Predicted | Not Detected | 0% | N/A |

Table data is for illustrative purposes only and represents a plausible experimental outcome.

The successful correlation between the predictive model and the experimental tracing data provides a high degree of confidence in the elucidated pathway, showcasing the synergy between in silico prediction and empirical validation in modern natural product research. nih.gov

Mechanistic Organic Chemistry Studies Utilizing Beta Cyclogeraniol D5

Investigation of Kinetic Isotope Effects in Cyclization Reactions of Terpenes

Kinetic Isotope Effects (KIEs) are changes in the rate of a chemical reaction upon isotopic substitution. The comparison of reaction rates between a hydrogen-containing substrate (kH) and its deuterium-containing counterpart (kD) provides a powerful tool for determining reaction mechanisms, particularly for identifying rate-determining steps and characterizing transition state structures. nih.gov

A primary deuterium (B1214612) KIE is observed when a covalent bond to a deuterium atom is broken or formed in the rate-determining step of a reaction. Because the C-D bond has a lower zero-point energy than a C-H bond, more energy is required to break it, resulting in a slower reaction rate for the deuterated compound and a kH/kD ratio significantly greater than 1. nih.gov

In the context of the formation of cyclic terpenes like β-cyclogeraniol, primary KIEs are instrumental in studying the final deprotonation step that quenches a carbocation intermediate to form a stable alkene product. For instance, in enzyme-catalyzed cyclizations, if the removal of a proton (or deuteron) from a methyl or methylene (B1212753) group adjacent to a cationic center is the slowest step in the reaction cascade, a large primary KIE will be observed. Studies on terpene synthases using deuterated substrates have demonstrated substantial primary KIEs (kH/kD values of 4.25–4.64) for methyl-methylene elimination steps, confirming that this C-H bond cleavage is indeed rate-limiting. nih.gov This indicates that the transition state involves significant stretching of the C-H/C-D bond during the final product-forming step.

Table 1: Representative Kinetic Isotope Effects in Terpene Cyclase Reactions

| Reaction Type | Enzyme System | Isotope Effect Type | Observed kH/kD | Mechanistic Implication |

|---|---|---|---|---|

| Methyl-Methylene Elimination | Tobacco Epiaristolochene Synthase (TEAS) | Primary (Intramolecular) | 4.27 | C-H bond cleavage is part of the rate-determining step. nih.gov |

| Methyl-Methylene Elimination | Hyoscyamus Premnaspirodiene Synthase (HPS) | Primary (Intramolecular) | 4.25 | Proton elimination has a significant effect on the reaction rate. nih.gov |

| Overall Substrate Cyclization | Hyoscyamus Premnaspirodiene Synthase (HPS) | Secondary (Intermolecular) | 1.33 ± 0.03 | Deuteration destabilizes a carbocation intermediate. nih.gov |

Secondary KIEs occur when the isotopic substitution is at a bond that is not broken or formed during the rate-determining step. These effects are typically smaller than primary KIEs (kH/kD values are closer to 1) and provide valuable information about changes in hybridization and the electronic environment of the transition state. nih.govresearchgate.net

In terpene cyclizations, which often proceed through carbocationic intermediates, β-secondary KIEs are particularly informative. A deuterium atom at the β-position to a developing positive charge is less effective at stabilizing the charge through hyperconjugation than a hydrogen atom. This destabilization of the carbocation intermediate or the transition state leading to it results in a slower reaction rate for the deuterated substrate (a "normal" secondary KIE, kH/kD > 1). nih.gov Studies on the cyclization of geranyl derivatives have shown that deuteration of methylene or methyl groups can reduce the reaction rate, supporting the development of positive charge at an adjacent carbon in the transition state. researchgate.net Conversely, an "inverse" KIE (kH/kD < 1) can be observed if the hybridization of the carbon bearing the isotope changes from sp2 to sp3 in the transition state, which is consistent with C-C bond formation. nih.gov These subtle effects allow for a detailed mapping of the transition state structure along the reaction coordinate.

Elucidation of Concerted vs. Stepwise Mechanisms in Acid-Catalyzed Cyclizations

A fundamental question in the acid-catalyzed cyclization of acyclic terpenes like geraniol (B1671447) or its derivatives to form β-cyclogeraniol is whether the reaction proceeds through a discrete carbocation intermediate (a stepwise mechanism) or in a single, continuous process where bond formation and breaking occur simultaneously (a concerted mechanism). The use of deuterated substrates is pivotal in distinguishing between these pathways. researchgate.net

For the cyclization to occur, the acyclic precursor must adopt a specific preorganized conformation that brings the reacting double bonds into proximity. This pre-folding can resemble a chair or a boat conformation of a cyclohexane (B81311) ring. Stereoisotopic studies on the acid-catalyzed cyclization of geranyl acetate (B1210297) to form cyclogeranyl derivatives have shown that the geometry of the transition state is highly dependent on the reaction conditions. researchgate.net

Homogeneous Conditions : In solution with a catalyst like chlorosulfuric acid, the energy difference between the preorganized chair-like and boat-like transition states is small, and both pathways can compete. researchgate.net

Heterogeneous Conditions : When the reaction is confined within the cavities of a zeolite Y, a shape-selective effect is observed. The constrained environment of the zeolite highly favors a preorganized chair-like transition state, leading to a more selective cyclization. researchgate.net

The analysis of the stereochemistry of the resulting deuterated β-cyclogeraniol products, when starting from a stereospecifically deuterated geranyl derivative, allows for the determination of which transition state geometry was preferred.

Table 2: Transition State Geometries in Acid-Catalyzed Cyclization of Geranyl Acetate

| Reaction Condition | Dominant Transition State | Proposed Mechanism | Key Factor |

|---|---|---|---|

| Homogeneous (in solution) | Chair-like and Boat-like are competitive | Concerted | Transition states are nearly isoenergetic. researchgate.net |

| Heterogeneous (in Zeolite Y) | Chair-like is highly favorable | Concerted | Transition state shape selectivity within zeolite cavities. researchgate.net |

Substrate deuteration provides a powerful method to probe for the existence of reaction intermediates. In a stepwise mechanism, the formation of a distinct carbocation intermediate would be the first step. If this intermediate is sufficiently long-lived, it could undergo rearrangements or revert to the starting material. If the reaction is run in a deuterated acidic medium, this reversion could lead to deuterium incorporation in the recovered starting material. uchile.cl

Furthermore, as discussed with secondary KIEs, the stability of a potential carbocation intermediate is sensitive to deuteration at adjacent positions. nih.gov The observation of significant secondary KIEs strongly implies the development of a positive charge and supports the presence of a carbocationic intermediate in a stepwise process. Conversely, the absence of isotopic scrambling and the nature of the observed KIEs in studies of geranyl acetate cyclization have been used as strong evidence for a concerted mechanism, where no discrete, fully-formed carbocation intermediate exists. researchgate.net In such a concerted process, the positive charge is only partially developed across the transition state structure.

Deuterium Exchange Kinetics and Mechanistic Pathways of Related Transformations

Deuterium exchange kinetics involves monitoring the rate at which hydrogen atoms in a molecule are replaced by deuterium atoms from a deuterated solvent or reagent. This technique is a sensitive probe for accessible protons and the reversibility of reaction steps involving proton (or deuteron) transfer. researchgate.netwikipedia.org

In the context of transformations related to β-cyclogeraniol, deuterium exchange studies can illuminate mechanistic pathways. For example, in an acid-catalyzed cyclization that proceeds via a stepwise mechanism, the initial protonation of the precursor's double bond to form a carbocation could be a reversible step. If the reaction were conducted in a deuterated acid (e.g., D₂SO₄ in D₂O), the carbocation could be quenched by the loss of a proton to revert to the starting alkene. If this process is faster than the subsequent cyclization step, the recovered, unreacted starting material would show incorporation of deuterium. The rate of this H-D exchange provides direct kinetic information about the formation and fate of the initial carbocation intermediate. uchile.clresearchgate.net

While direct studies on the deuterium exchange kinetics of beta-Cyclogeraniol-d5 itself are not prominent, the principles are widely applied. For instance, measuring H-D exchange rates for the α-protons of carbonyl compounds related to cyclogeraniol precursors or degradation products can reveal information about enolate stability and the acidity of these C-H bonds, which is crucial for understanding base-catalyzed side reactions or subsequent functionalizations. researchgate.net Therefore, deuterium exchange kinetics serves as a versatile tool for probing reversible steps and reactive intermediates that might be involved in the broader network of reactions connected to the synthesis and transformation of the cyclogeraniol skeleton.

Advanced Spectroscopic Characterization of Beta Cyclogeraniol D5 for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. filab.fr For deuterated compounds like beta-Cyclogeraniol-d5, a combination of deuterium (B1214612), proton, and carbon NMR, along with advanced two-dimensional (2D) techniques, offers a comprehensive characterization.

Deuterium (²H) NMR spectroscopy directly detects the deuterium nuclei, providing unambiguous evidence of successful deuteration. magritek.com The chemical shifts in the ²H NMR spectrum correspond to the positions of the deuterium atoms within the molecule, allowing for the confirmation of site-specific labeling. For this compound, distinct signals in the ²H NMR spectrum would verify the incorporation of deuterium at the intended positions. The natural line shape of deuterium signals is broader compared to proton signals, which is a characteristic feature of ²H NMR. magritek.com This technique is crucial for verifying the effectiveness of the deuteration process. magritek.com

Furthermore, the integration of the signals in the ²H NMR spectrum can be used to determine the relative abundance of deuterium at different sites, offering a preliminary assessment of isotopic enrichment. The absence of signals at other positions confirms the regioselectivity of the labeling process.

The ¹H NMR spectrum of this compound will show a significant reduction or complete disappearance of signals corresponding to the protons that have been replaced by deuterium. magritek.com The remaining proton signals can be assigned to the non-deuterated positions, confirming the molecular structure. Coupling between neighboring protons and the remaining protons can still be observed, aiding in the structural assignment.

The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule. bhu.ac.in While deuterium substitution has a minor effect on the carbon chemical shifts (isotope effect), the primary utility of ¹³C NMR in this context is to confirm that the carbon framework of the cyclogeraniol molecule remains intact after the deuteration process. The number and chemical shifts of the carbon signals should be consistent with the expected structure of beta-cyclogeraniol.

A representative, though generalized, comparison of expected NMR data is presented below.

| Technique | Expected Observations for this compound | Purpose |

| ²H NMR | Signals corresponding to the chemical shifts of the deuterated positions. | Confirms site-specific deuterium incorporation. |

| ¹H NMR | Disappearance or significant reduction of proton signals at the deuterated sites. | Confirms the location of deuterium labeling and structural integrity. |

| ¹³C NMR | Signals corresponding to all carbon atoms in the molecule, with minor shifts due to isotopic effects. | Confirms the integrity of the carbon skeleton. |

This table provides generalized expected outcomes for the NMR analysis of this compound.

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between different nuclei within a molecule, providing a more detailed picture of the molecular architecture. harvard.eduipb.ptcreative-biostructure.com For this compound, techniques such as COSY, HSQC, and HMBC are particularly informative.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, typically ¹³C. creative-biostructure.comlibretexts.org An HSQC spectrum of this compound would show correlations between the signals of the remaining protons and their attached carbon atoms. The absence of correlations at the deuterated positions provides further confirmation of the labeling sites.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Isotopic Purity

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound and for assessing its isotopic composition with high accuracy.

In addition to providing an accurate mass measurement of the molecular ion, mass spectrometry induces fragmentation of the molecule in a predictable manner. The analysis of this fragmentation pattern provides a fingerprint that can be used to confirm the structure of the compound. For this compound, the masses of the fragment ions will be shifted compared to the non-deuterated analogue, corresponding to the fragments that retain the deuterium labels. This analysis helps to confirm the location of the deuterium atoms within the molecular structure. For instance, the loss of a deuterated methyl group would result in a fragment ion with a specific mass-to-charge ratio that would be different from the loss of a non-deuterated methyl group.

| Mass Spectrometry Analysis | Information Gained |

| Accurate Mass of Molecular Ion | Confirms the elemental composition (C₁₀H₁₁D₅O). |

| Fragmentation Pattern | Provides structural confirmation by identifying deuterated and non-deuterated fragments. |

| Isotopic Distribution Analysis | Quantifies the level of deuterium incorporation and assesses isotopic purity. |

This table summarizes the key information obtained from the HRMS analysis of this compound.

Vibrational Spectroscopy (IR and Raman) for Conformational and Bonding Analysis of Deuterated Systems

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for elucidating the molecular structure of complex organic compounds. These methods probe the fundamental vibrations of molecules, which are intrinsically linked to the masses of the constituent atoms, the strength of their chemical bonds, and their three-dimensional arrangement. For flexible molecules such as cyclic terpenes, vibrational spectra provide critical data for conformational and bonding analysis. The strategic substitution of hydrogen with its heavier isotope, deuterium (D), significantly enhances the analytical power of these techniques by inducing predictable shifts in vibrational frequencies, thereby facilitating more precise spectral assignments and deeper structural insights.

The analysis of β-Cyclogeraniol-d5, a selectively deuterated isotopologue of β-Cyclogeraniol, exemplifies the utility of this approach. The cyclohexene (B86901) ring of the molecule is not planar and can adopt various conformations, with chair-like arrangements generally being the most stable to minimize steric interactions. nobelprize.org Different conformations give rise to distinct, albeit often subtly different, vibrational spectra. Computational methods are frequently used in conjunction with experimental IR and Raman data to assign spectral features to specific conformers and determine their relative populations. acs.orgnih.gov

The primary advantage of studying a deuterated system like β-Cyclogeraniol-d5 lies in the effect of isotopic substitution on vibrational frequencies. The frequency of a specific vibrational mode is inversely proportional to the square root of the reduced mass of the atoms involved. davuniversity.org Since deuterium has approximately twice the mass of hydrogen, a bond to deuterium (e.g., C-D) will vibrate at a significantly lower frequency than its hydrogen counterpart (e.g., C-H). pearson.com This frequency shift is substantial, typically moving C-D stretching vibrations from the crowded 2800–3000 cm⁻¹ region to a more open spectral window around 2100–2200 cm⁻¹. pearson.com This allows for the unambiguous identification of vibrations associated with specific, deuterated sites within the molecule.

Research Findings and Data Interpretation

Table 1: Characteristic Vibrational Modes and Frequencies for Unlabeled β-Cyclogeraniol This table outlines the primary IR and Raman active modes expected for standard β-Cyclogeraniol, based on typical frequency ranges for its functional groups.

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Expected IR Activity | Expected Raman Activity |

| O-H Stretch | R-O-H | 3200–3500 (broad) | Strong | Weak/Medium |

| C-H Stretch (sp²) | =C-H | 3010–3050 | Medium | Strong |

| C-H Stretch (sp³) | -CH₃, -CH₂- | 2850–2970 | Strong | Strong |

| C=C Stretch | C=C (in ring) | 1650–1680 | Weak/Medium | Strong |

| CH₂ Scissoring | -CH₂- | 1440–1470 | Medium | Medium |

| CH₃ Bending | -CH₃ | 1370–1380, 1440-1460 | Medium | Medium |

| C-O Stretch | C-O (primary alcohol) | 1050–1085 | Strong | Weak |

| Ring Vibrations | Cyclohexene skeleton | 800–1200 | Medium | Medium |

Note: Frequencies are approximate and can be influenced by conformation and intermolecular interactions like hydrogen bonding. davuniversity.orgjove.comamericanpharmaceuticalreview.com

Table 2: Predicted Impact of d5-Deuteration on Key Vibrational Frequencies in β-Cyclogeraniol-d5 This table illustrates the expected shifts in the vibrational spectrum resulting from the specific deuteration at the C2-methyl and C3-methylene positions.

| Vibrational Mode | Original Group (H) | Approx. Freq. (H) (cm⁻¹) | Deuterated Group (D) | Predicted Freq. (D) (cm⁻¹) | Notes |

| C-H/C-D Stretch | C2-CH₃ | 2870-2960 | C2-CD₃ | ~2200-2250 | Shift to the "silent" region, removes spectral overlap. |

| C-H/C-D Stretch | C3-CH₂ - | 2850-2930 | C3-CD₂ - | ~2100-2180 | Allows for clear assignment of C3-related vibrations. |

| Bending/Scissoring | C3-CH₂ - | 1440-1470 | C3-CD₂ - | ~1050-1100 | Bending modes also shift to lower wavenumbers. |

| O-H Stretch | -OH | 3200-3500 | -OH | 3200-3500 | Unchanged, as the hydroxyl group is not deuterated. |

| C=C Stretch | C=C | 1650-1680 | C=C | 1650-1680 | Unchanged, part of the core ring structure. |

| C-H Stretch (gem-dimethyl) | C6-(CH₃ )₂ | 2870-2960 | C6-(CH₃ )₂ | 2870-2960 | Unchanged, confirming the specificity of the label. |

The analysis of these predicted shifts provides significant structural information. The appearance of strong, distinct bands in the 2100-2250 cm⁻¹ region of the IR and Raman spectra would serve as a definitive marker for the deuterated methyl and methylene (B1212753) groups. This allows for a more confident assignment of the remaining C-H stretching bands to the gem-dimethyl groups at C6 and the lone sp² C-H on the double bond. Furthermore, the shift of bending and rocking vibrations to lower frequencies can help disentangle the complex fingerprint region (below 1500 cm⁻¹), aiding in a more detailed conformational analysis. By isolating specific vibrational signatures through deuteration, a more complete and accurate picture of the molecule's bonding and spatial arrangement can be constructed.

Applications of Beta Cyclogeraniol D5 in Advanced Analytical Methodologies

Development and Validation of Stable Isotope Dilution Assays (SIDAs) for Quantitative Analysis

Stable Isotope Dilution Assays (SIDAs) are a powerful analytical technique used for the precise quantification of compounds in complex matrices. The methodology relies on the use of a stable isotope-labeled version of the analyte as an internal standard. Beta-Cyclogeraniol-d5, with its five deuterium (B1214612) atoms, serves as an excellent internal standard for its non-deuterated counterpart, beta-cyclogeraniol.

The key advantage of using this compound as an internal standard lies in its chemical similarity to the analyte of interest. Since it is structurally identical to beta-cyclogeraniol, apart from the isotopic difference, it behaves similarly during sample preparation, extraction, and chromatographic separation. This co-elution ensures that any sample loss or matrix effects during the analytical process affect both the analyte and the internal standard equally, leading to a more accurate quantification.

The isotopic labeling makes this compound invaluable in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. This enables precise quantification by helping to avoid spectral overlap with the non-deuterated form.

In chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS), the use of this compound significantly enhances the precision and accuracy of quantification. The mass spectrometer can easily distinguish between the deuterated standard and the native analyte due to their mass difference.

The following table illustrates the key properties that make this compound a suitable internal standard:

| Property | This compound | beta-Cyclogeraniol |

| Molecular Formula | C₁₀H₁₁D₅O | C₁₀H₁₆O |

| Molecular Weight | 157.26 g/mol | 152.23 g/mol |

| Deuterium Atoms | 5 | 0 |

| CAS Number | 78995-98-9 | 432-25-7 |

This mass difference allows for the generation of separate calibration curves for the analyte and the internal standard, which are then used to calculate the exact concentration of the analyte in the sample. This approach minimizes the impact of instrumental variability and matrix-induced signal suppression or enhancement, leading to highly reliable results.

Research into Environmental Fate and Transformation Studies Utilizing Isotope Tracing

Isotope tracing is a powerful tool for studying the environmental fate and transformation of organic compounds. By introducing a labeled compound into an environmental system, researchers can track its movement, degradation, and the formation of metabolites. This compound is particularly useful in this context for studying the environmental behavior of terpenoid compounds.

Terpenoids are a large and diverse class of naturally occurring organic chemicals that are released into the environment from various sources, including vegetation and industrial activities. Understanding their degradation pathways is crucial for assessing their environmental impact. By using this compound as a tracer, scientists can follow its degradation in soil, water, and atmospheric samples. The deuterium label allows for the unambiguous identification of the compound and its transformation products, even at very low concentrations.

The biodegradation of terpenoids is a key process that determines their persistence in the environment. Studies utilizing this compound can provide valuable insights into the kinetics of these processes. By monitoring the disappearance of the labeled compound and the appearance of its metabolites over time, researchers can determine biodegradation rates and identify the microorganisms responsible for the degradation. This information is essential for developing accurate environmental models and for assessing the potential risks associated with terpenoid contamination.

Future Directions and Emerging Research Avenues in Deuterated Monoterpenoid Chemistry

Development of Novel Enzymatic and Catalytic Deuteration Strategies for Complex Terpenoids

The precise and selective introduction of deuterium (B1214612) into the intricate scaffolds of monoterpenoids presents a considerable synthetic challenge. Future research is increasingly focused on harnessing the power of enzymes and developing novel catalytic systems to overcome these hurdles.

Terpene synthases (TPSs) and cyclases are enzymes that construct the vast diversity of terpenoid skeletons from simple acyclic precursors like geranyl diphosphate (B83284) (GPP). nih.govnih.gov These enzymes operate within complex catalytic cascades involving highly reactive carbocation intermediates. acs.orgrsc.org Emerging research aims to leverage the catalytic machinery of these enzymes for targeted deuteration. By supplying deuterated precursors or conducting enzymatic reactions in heavy water (D₂O), it may be possible to guide the incorporation of deuterium into specific positions of the terpenoid product. Understanding the intricate mechanisms of these enzymes, including how they stabilize intermediates and control reaction pathways, is critical for engineering "designer" terpene synthases capable of producing specifically labeled monoterpenoids. nih.gov

In parallel, advancements in transition-metal catalysis are opening new avenues for the deuteration of complex molecules. Methodologies that allow for C-H activation at specific, previously inaccessible positions are being explored. These catalytic systems could provide a complementary approach to enzymatic methods, offering different selectivity and substrate scope for the synthesis of compounds like beta-Cyclogeraniol-d5 and other complex deuterated terpenoids.

High-Throughput Screening Platforms for Mechanistic Studies with Deuterated Analogues

High-throughput screening (HTS) is a technology that utilizes automation and miniaturization to conduct thousands of experiments in parallel, dramatically accelerating the pace of research and discovery. bmglabtech.comox.ac.uk In the context of deuterated monoterpenoids, HTS platforms are becoming indispensable for conducting detailed mechanistic studies.

The primary tool for these studies is the kinetic isotope effect (KIE), which measures the change in reaction rate upon isotopic substitution. libretexts.org A significant KIE (where the C-H bond-breaking reaction is faster than the C-D bond-breaking reaction) indicates that the C-H bond is broken in the rate-determining step of the reaction. princeton.edu HTS allows researchers to rapidly screen libraries of deuterated analogues, each with deuterium labels at different positions, against a specific enzyme or chemical reaction. sigmaaldrich.com By analyzing the reaction rates for each analogue, a detailed map of bond-breaking and bond-forming events throughout the reaction mechanism can be constructed.

For instance, an HTS campaign could be designed to investigate the enzymatic cyclization of a deuterated GPP analogue. By measuring the reaction rates and product distributions for various deuterated substrates, researchers can gain deep insights into the transition states and intermediates of the cyclization cascade. This approach is particularly powerful for studying the promiscuous nature of many terpene synthases, which can produce multiple products from a single substrate. nih.govrsc.org

| Deuterated Analogue | Position of Deuterium | Relative Reaction Rate (kH/kD) | Inferred Mechanistic Role |

|---|---|---|---|

| Analogue A | C1 | 1.1 | Secondary KIE; rehybridization at C1 |

| Analogue B | C5 | 6.2 | Primary KIE; C5-H bond broken in rate-determining step |

| Analogue C | C7 (Methyl Group) | 1.0 | No KIE; C7-H bond not involved in rate-determining step |

| Analogue D | C10 | 3.5 | Primary KIE; C10-H bond likely involved in a hydride shift |

Computational Chemistry and Machine Learning Applications in Predicting Isotope Effects and Reaction Outcomes

Computational chemistry provides a powerful lens for examining the intricate details of chemical reactions at an atomic level. Theoretical models can be used to calculate the energy of transition states and predict kinetic isotope effects with remarkable accuracy. princeton.edunih.gov These predictions serve as a crucial benchmark for experimental results and can guide the design of new experiments. For complex enzymatic reactions, such as those catalyzed by terpene synthases, quantum mechanics/molecular mechanics (QM/MM) simulations can model the reaction as it occurs within the enzyme's active site, providing unparalleled insight into the catalytic process. acs.org

| Reaction Step | Computational Method | Predicted KIE (kH/kD) | Experimental KIE (kH/kD) | Concordance |

|---|---|---|---|---|

| Initial Cyclization | DFT (B3LYP) | 1.2 | 1.1 | High |

| Hydride Shift | Semiclassical Instanton Theory | 4.8 | 5.1 | High |

| Proton Transfer | QM/MM Simulation | 7.1 | 6.8 | High |

| Rearrangement | Δ²-Learning Model | 2.5 | 2.4 | High |

Interdisciplinary Research at the Interface of Synthetic Chemistry, Chemical Biology, and Advanced Analytical Science

The future progress in deuterated monoterpenoid chemistry hinges on the seamless integration of multiple scientific disciplines. This interdisciplinary approach creates a synergistic cycle of discovery.

Synthetic Chemistry: Organic chemists design and execute the synthesis of specifically deuterated precursors and analogues like this compound. The development of novel enzymatic and catalytic methods is a core focus of this area. nih.gov

Chemical Biology: Chemical biologists utilize these deuterated probes to study complex biological systems, particularly enzymatic reaction mechanisms. nih.govacs.org They investigate how enzymes like terpene synthases achieve their remarkable catalytic efficiency and product specificity.

Advanced Analytical Science: Analytical chemists develop and apply sophisticated techniques, such as high-resolution mass spectrometry and multi-dimensional NMR spectroscopy, to precisely locate the deuterium atoms and to measure the kinetic and equilibrium isotope effects that reveal mechanistic details. nih.gov

This collaborative ecosystem allows for the design of elegant experiments that can answer fundamental questions in chemistry and biology. The insights gained from studying the kinetic isotope effects of a deuterated monoterpenoid in an enzymatic reaction can inform the development of new catalysts by synthetic chemists, while new analytical methods can enable the study of ever more complex systems.

Q & A

Table 1: FINER Criteria for this compound Research Questions

Q. Table 2: Key Analytical Parameters for Isotopic Purity Validation

| Parameter | Acceptance Criteria |

|---|---|

| Deuterium enrichment | ≥98% by -NMR |

| Isotopic dilution | ≤2% variance in MS isotopic pattern |

| Chromatographic purity | ≥95% by HPLC/UV |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.